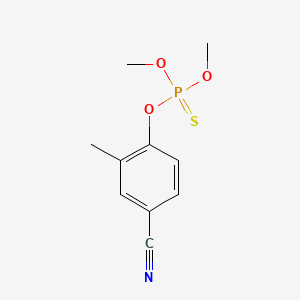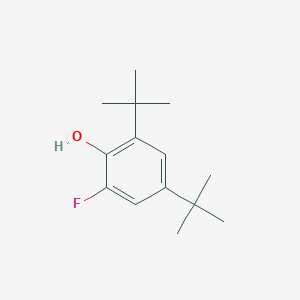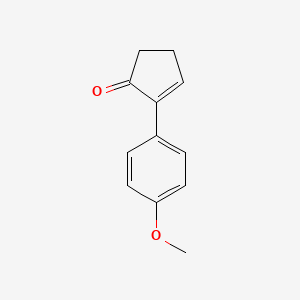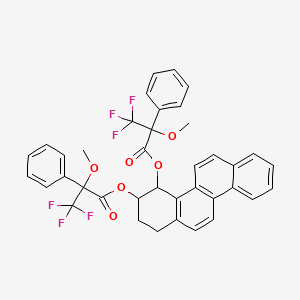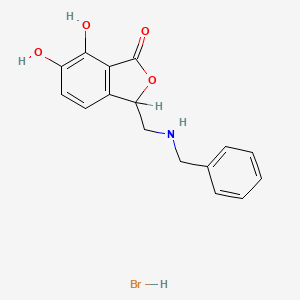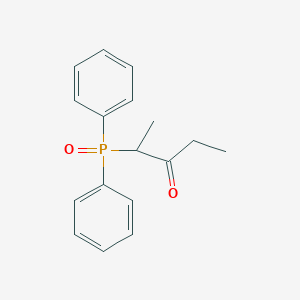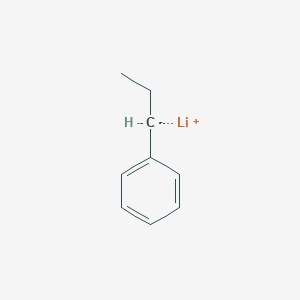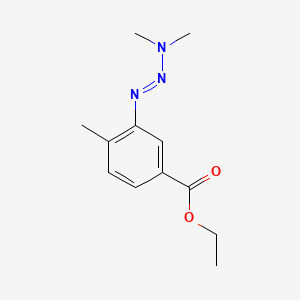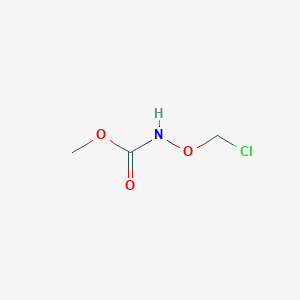
Methyl (chloromethoxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (chloromethoxy)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (chloromethoxy)carbamate can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with methanol in the presence of a base. The reaction proceeds as follows:
COCl2+CH3OH→CH3OC(O)Cl+HCl
Another method involves the reaction of methyl chloroformate with ammonia or amines to form the corresponding carbamate:
CH3OC(O)Cl+NH3→CH3OC(O)NH2+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (chloromethoxy)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form methyl carbamate and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidizing and Reducing Agents: Specific oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.
Hydrolysis Products: Methyl carbamate and hydrochloric acid are the primary products of hydrolysis.
Applications De Recherche Scientifique
Methyl (chloromethoxy)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential use in enzyme inhibition and as a biochemical tool.
Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of methyl (chloromethoxy)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to its potential use as an enzyme inhibitor in research and medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Methyl (chloromethoxy)carbamate is unique due to the presence of the chloromethoxy group, which imparts distinct chemical reactivity compared to other carbamates. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required.
Propriétés
Numéro CAS |
78426-48-9 |
|---|---|
Formule moléculaire |
C3H6ClNO3 |
Poids moléculaire |
139.54 g/mol |
Nom IUPAC |
methyl N-(chloromethoxy)carbamate |
InChI |
InChI=1S/C3H6ClNO3/c1-7-3(6)5-8-2-4/h2H2,1H3,(H,5,6) |
Clé InChI |
DBHUPUMBOAFLNG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NOCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


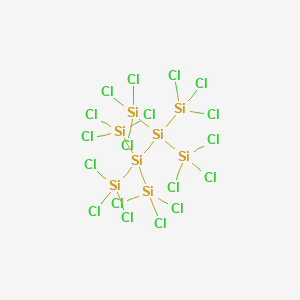
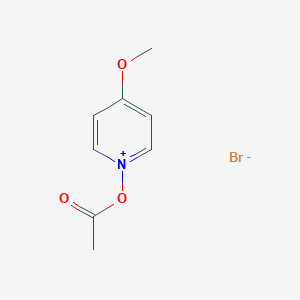

![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
